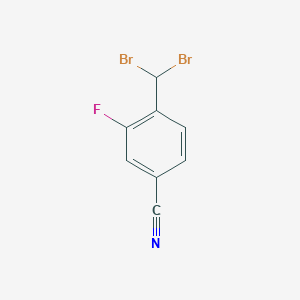

4-(Dibromomethyl)-3-fluorobenzonitrile

Description

BenchChem offers high-quality 4-(Dibromomethyl)-3-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dibromomethyl)-3-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dibromomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-8(10)6-2-1-5(4-12)3-7(6)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDQIKQCSRPDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676802 | |

| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146699-62-8 | |

| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146699-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1146699-62-8)

The Masked Aldehyde Scaffold in PARP Inhibitor Synthesis

Executive Summary

4-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1146699-62-8 ) is a critical halogenated building block used primarily in the pharmaceutical development of Poly (ADP-ribose) polymerase (PARP) inhibitors. It serves as a stable, "masked" precursor to 4-formyl-3-fluorobenzonitrile (CAS 105942-10-7), a highly reactive aldehyde intermediate required for the synthesis of Talazoparib (BMN-673).

This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound, emphasizing its role in overcoming stability challenges associated with fluorinated benzaldehydes during large-scale manufacturing.

Chemical Identity & Physical Properties[1]

| Property | Specification |

| Chemical Name | 4-(Dibromomethyl)-3-fluorobenzonitrile |

| CAS Number | 1146699-62-8 |

| Molecular Formula | C₈H₄Br₂FN |

| Molecular Weight | 292.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 75–80 °C (Typical range for benzyl bromides of this class) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Key Functional Groups | Nitrile (-CN), Aryl Fluoride (-F), Geminal Dibromide (-CHBr₂) |

Synthesis & Reaction Mechanism[3][4][5]

The synthesis of 4-(Dibromomethyl)-3-fluorobenzonitrile is typically achieved via a radical substitution pathway (Wohl-Ziegler reaction), followed by its controlled hydrolysis to release the aldehyde functionality.

The Wohl-Ziegler Bromination Protocol

The formation of the geminal dibromide is driven by the double bromination of the benzylic methyl group on 4-methyl-3-fluorobenzonitrile .

-

Reagents: N-Bromosuccinimide (NBS) (2.1–2.5 eq), AIBN or Benzoyl Peroxide (catalytic).

-

Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (more eco-friendly alternative).

-

Mechanism:

-

Initiation: Homolytic cleavage of the radical initiator generates radicals.

-

Propagation (Step 1): Abstraction of a benzylic hydrogen forms a benzylic radical, which reacts with Br₂ (generated in situ from NBS) to form the monobromo intermediate (CAS 105942-09-4).

-

Propagation (Step 2): The electron-withdrawing nature of the first bromine atom actually destabilizes the transition state slightly, but with excess NBS and heat, a second bromination occurs at the same carbon, yielding the gem-dibromide.

-

Hydrolysis: The "Unmasking" Step

The gem-dibromide is a synthetic equivalent of a carbonyl group. Hydrolysis converts it to the aldehyde.[1][2]

-

Reagents: AgNO₃/H₂O (lab scale) or CaCO₃/H₂O (process scale) in refluxing ethanol/water.

-

Mechanism:

-

Nucleophilic attack by water displaces bromide ions.

-

Formation of a gem-diol intermediate (unstable).[3]

-

Spontaneous dehydration of the gem-diol yields 4-formyl-3-fluorobenzonitrile .

-

Reaction Pathway Visualization

Figure 1: Stepwise synthesis from the methyl precursor to the active aldehyde via the dibromo intermediate.

Applications in Drug Discovery: Talazoparib Synthesis[8]

The primary utility of CAS 1146699-62-8 is in the convergent synthesis of Talazoparib (BMN-673), a potent PARP inhibitor used in oncology.

Why Use the Dibromo Intermediate?

Directly sourcing or storing the aldehyde (4-formyl-3-fluorobenzonitrile) presents challenges:

-

Oxidation Sensitivity: Benzaldehydes, especially electron-deficient ones, easily oxidize to benzoic acids (e.g., 4-cyano-2-fluorobenzoic acid) upon exposure to air.

-

Process Control: The gem-dibromide is a crystalline solid that is chemically stable under anhydrous storage. It can be hydrolyzed in situ immediately prior to the condensation step, ensuring high purity of the electrophile.

Convergent Synthesis Workflow

The aldehyde generated from the dibromo compound is condensed with a phthalazinone core (often a phosphonate via Horner-Wadsworth-Emmons reaction or direct condensation) to build the Talazoparib scaffold.

Key Interaction:

-

Electrophile: 4-Formyl-3-fluorobenzonitrile (derived from CAS 1146699-62-8).

-

Nucleophile: Phthalazinone/Triazole fragment.[4]

-

Result: Formation of the C-C bond linking the aryl "cap" to the PARP-binding pharmacophore.

Analytical Characterization

To validate the identity of 4-(Dibromomethyl)-3-fluorobenzonitrile versus its mono-bromo or aldehyde counterparts, use the following spectroscopic markers:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | δ 6.6 – 6.9 ppm (s, 1H) | Characteristic singlet for the benzylic proton (-CHBr₂). Distinct from -CH₂Br (~4.5 ppm) and -CHO (~10.0 ppm). |

| ¹³C NMR | δ ~35–45 ppm | Carbon shift for the -CHBr₂ group. |

| IR Spectroscopy | ~2230 cm⁻¹ | Strong nitrile (-CN) stretch. |

| Mass Spec | M+, M+2, M+4 | Distinctive isotopic pattern (1:2:1 ratio) due to two Bromine atoms. |

Handling, Stability & Safety

Hazard Identification[10]

-

Lachrymator: Like most benzyl bromides, this compound is a potent tear gas agent. It attacks mucous membranes and eyes.

-

Corrosive: Hydrolysis releases Hydrogen Bromide (HBr), which is corrosive to tissue and metal.

-

Skin Sensitizer: Direct contact can cause severe dermatitis.

Storage Protocols

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture will trigger slow hydrolysis, releasing HBr and degrading the solid.

-

Temperature: Refrigerate (2–8 °C) to prevent slow thermal decomposition.

-

Container: Glass or Teflon-lined containers. Avoid metals that corrode in the presence of trace HBr.

Emergency Protocol

-

Spill: Do not dry sweep. Cover with soda ash or lime to neutralize potential acid generation.

-

Eye Contact: Flush immediately with water for 15 minutes. Medical attention is mandatory due to lachrymatory nature.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16659119, 4-(Dibromomethyl)-3-methoxybenzonitrile (Analogous Structure Reference). Retrieved from [Link]

-

Wang, B., et al. (2015). Process for the preparation of Talazoparib and intermediates thereof. WO Patent Application WO2015069851.[5] (Describes the use of fluorobenzaldehydes in Talazoparib synthesis).

Sources

- 1. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]

- 2. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. API SYNTHESIS INTERNATIONAL: Talazoparib [apisynthesisint.blogspot.com]

- 5. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-(Dibromomethyl)-3-fluorobenzonitrile: Synthesis, Reactivity, and Applications

This in-depth technical guide provides a comprehensive overview of 4-(dibromomethyl)-3-fluorobenzonitrile, a versatile fluorinated building block with significant potential in pharmaceutical and materials science research. This document, intended for researchers, chemists, and professionals in drug development, delves into the synthesis, chemical properties, reactivity, and potential applications of this compound, grounding all claims in authoritative scientific literature.

Introduction and Significance

4-(Dibromomethyl)-3-fluorobenzonitrile is a halogenated aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its structure, featuring a dibromomethyl group ortho to a fluorine atom and para to a nitrile group, offers a unique combination of reactive sites. The electron-withdrawing nature of the nitrile and fluorine substituents activates the benzylic position, facilitating a range of chemical transformations. The primary utility of this compound lies in its role as a precursor to 4-formyl-3-fluorobenzonitrile, a key building block for various biologically active molecules. The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of downstream pharmaceutical candidates.

Physicochemical Properties

A summary of the known physical and chemical properties of 4-(dibromomethyl)-3-fluorobenzonitrile is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed characterization data is not widely published.

| Property | Value | Source |

| CAS Number | 1146699-62-8 | [1] |

| Molecular Formula | C₈H₄Br₂FN | [1] |

| Molecular Weight | 292.93 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Commercial Suppliers |

| Boiling Point | 307.7 ± 42.0 °C (Predicted) | [1] |

| Density | 1.97 g/cm³ (Predicted) | [1] |

Synthesis of 4-(Dibromomethyl)-3-fluorobenzonitrile

The most logical and scientifically supported method for the synthesis of 4-(dibromomethyl)-3-fluorobenzonitrile is through the radical bromination of 3-fluoro-4-methylbenzonitrile. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[2] While the synthesis of the monobrominated analog, 4-(bromomethyl)-3-fluorobenzonitrile, is often the primary goal, over-bromination to the desired dibromo compound is a known and often unavoidable side reaction.[3] By carefully controlling the reaction stoichiometry and conditions, the formation of the dibrominated product can be favored.

Sources

An In-depth Technical Guide to the Material Safety of 4-(Dibromomethyl)-3-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Strategic Importance

4-(Dibromomethyl)-3-fluorobenzonitrile belongs to a class of highly functionalized aromatic compounds. Its structural motifs—a fluorinated benzonitrile core and a dibromomethyl group—make it a potent and versatile intermediate in medicinal chemistry and materials science. The nitrile group can be hydrolyzed, reduced, or converted to amidines, while the dibromomethyl group is a precursor for aldehydes or can participate in various coupling reactions. These compounds are often building blocks for developing Active Pharmaceutical Ingredients (APIs) and novel organic materials.[1]

The inherent reactivity that makes this compound valuable also dictates its significant hazard profile. A thorough understanding of its chemical nature is paramount for ensuring laboratory safety and experimental success.

Section 2: Hazard Identification and Toxicological Assessment

This compound is classified as highly hazardous. The primary dangers stem from its corrosive nature, acute toxicity if ingested, inhaled, or in contact with skin, and its lachrymatory (tear-inducing) properties.[2]

GHS Classification Summary

The Globally Harmonized System (GHS) classification, extrapolated from close analogs, is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][4] |

| Skin Corrosion / Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][3] |

| Serious Eye Damage / Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage or serious eye irritation.[2] |

| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation.[3] |

Toxicological Insights: The "Why" Behind the Hazards

-

Corrosivity and Skin Burns: The dibromomethyl group is susceptible to hydrolysis, especially in the presence of moisture (e.g., on skin, in eyes, or mucous membranes). This reaction can release hydrobromic acid (HBr), a strong acid that causes immediate and severe chemical burns.[5][6] Progressive ulceration can occur if treatment is not immediate.[5]

-

Systemic Toxicity (Oral, Dermal, Inhalation): The benzonitrile moiety presents a significant toxicological risk. In vivo, the nitrile group (-C≡N) can be metabolized, potentially releasing cyanide ions (CN⁻). Cyanide is a potent cytotoxic agent that inhibits cellular respiration, leading to rapid systemic failure.[7][8]

-

Lachrymatory Properties: Like many benzylic bromides, this compound is a potent lachrymator, causing irritation and tearing upon exposure to vapors.[9] This serves as an immediate warning sign of exposure.

-

Inhalation Hazard: Inhalation can cause a burning sensation in the throat, shortness of breath, and severe respiratory irritation.[5] In a fire, highly toxic fumes are emitted, including carbon oxides, nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen bromide (HBr), and hydrogen fluoride (HF).[5]

Section 3: Proactive Risk Mitigation and Safe Handling

A multi-layered approach combining engineering controls, personal protective equipment, and stringent work practices is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 4-(Dibromomethyl)-3-fluorobenzonitrile, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood with adequate exhaust ventilation.[10][11]

-

Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible and tested regularly.[10][12] Their locations must be known to all personnel before work begins.[12]

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection of PPE is not merely a checklist; it's a system designed to prevent all routes of exposure.

-

Hand Protection: Wear double gloves. The outer glove should be a robust material resistant to halogenated organic compounds, such as neoprene or nitrile rubber.[13] The inner glove provides protection in case the outer glove is breached. Causality: Brominated compounds can degrade common glove materials; always check the manufacturer's compatibility data before use.[13]

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[5] Due to the severe corrosivity and lachrymatory nature, a full-face shield worn over safety goggles is strongly recommended.[13]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit is necessary.[10]

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection may not be required.[10] However, a self-contained breathing apparatus (SCBA) must be available for emergency situations like a large spill or fire.[5]

Workflow for Safe Chemical Handling

The following diagram illustrates the logical flow for safely handling hazardous chemicals like 4-(Dibromomethyl)-3-fluorobenzonitrile.

Caption: Logical workflow for handling hazardous chemicals.

Section 4: Emergency Response Protocols

Speed is critical in any emergency involving this compound.[7] Personnel must be trained on these procedures before beginning work.

First-Aid Decision Tree for Exposure

In any case of suspected exposure, do not wait for symptoms to develop. Call emergency services immediately.[14]

Caption: First-aid decision tree for exposure incidents.

Detailed First-Aid Measures

-

Inhalation: Remove the casualty from the exposure source to fresh air immediately.[6][12] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[5][15] Seek immediate medical attention.[6][12]

-

Skin Contact: Immediately drench the affected area with running water for at least 15 minutes in a safety shower.[5][14] Simultaneously remove all contaminated clothing and footwear.[5] Do not delay. This compound causes severe burns that may progress if not treated.[5] Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes in an eyewash station, keeping the eyelids open.[10] Remove contact lenses if present and easy to do.[6] Transfer to a hospital for specialist examination is mandatory.[5]

-

Ingestion: Do NOT induce vomiting.[6][10] If the person is conscious, wash out their mouth with water and give them a cup of water to drink.[5] Ingestion causes severe corrosive damage, and vomiting can perforate the esophagus.[6][10] Seek immediate medical attention.[6]

Spill Response Protocol

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[13]

-

Ventilate: Ensure the area is well-ventilated, but do not allow vapors to spread to other labs.[13]

-

PPE: Don appropriate PPE, including respiratory protection if necessary (SCBA).[13]

-

Contain: Cover the spill with an inert, non-combustible absorbent material like sand or diatomaceous earth.[16] Do NOT use combustible materials like sawdust.[13]

-

Neutralize (for small spills, with caution): For very small spills, a dilute solution of sodium bisulfite can be cautiously used to neutralize the brominating agent, but this should only be done by highly trained personnel.

-

Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[16]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Section 5: Storage and Chemical Compatibility

Proper storage is crucial to prevent degradation and hazardous reactions.

Storage Conditions

-

Store in a cool, dry, well-ventilated area, away from sources of heat or ignition.[5]

-

Keep the container tightly closed and, if possible, store under an inert atmosphere (e.g., argon).[5]

-

The compound may be light and moisture sensitive.[5]

Incompatible Materials

Avoid contact with the following to prevent violent reactions, fire, or the release of toxic gases:[10][11]

-

Strong Acids and Bases: Can cause decomposition.[10]

-

Strong Oxidizing Agents: May lead to a fire or explosion.[11]

-

Metals: Especially powdered metals, can react violently.[11]

-

Water/Moisture: Can lead to hydrolysis and the release of HBr gas.[5]

Section 6: Disposal Considerations

All waste containing 4-(Dibromomethyl)-3-fluorobenzonitrile must be treated as hazardous.

-

Waste Collection: Dispose of contents and containers in an approved waste disposal plant.[6][10] Do not mix with other waste streams unless compatibility is confirmed.

-

Regulations: Disposal must be in accordance with all local, state, and federal regulations.[5]

Section 7: Transportation

This material is regulated for transport.

-

Proper Shipping Name: CORROSIVE SOLID, TOXIC, N.O.S. (4-(Bromomethyl)-3-fluorobenzonitrile) or a similar designation.[2][10]

-

Transport Hazard Class: Class 8 (Corrosive), with a subsidiary hazard of Class 6.1 (Toxic).[10]

References

- Apollo Scientific. (n.d.). Safety Data Sheet: 2-(Bromomethyl)-4-fluorobenzonitrile.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). 4-Bromomethyl-3-fluorobenzonitrile, 95%. Retrieved from Thermo Scientific Chemicals website.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

- Fisher Scientific. (2025). Safety Data Sheet: 4-Bromomethyl-3-fluorobenzonitrile.

- University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from UW-Madison Office of Chemical Safety.

- TCI Chemicals. (2025). Safety Data Sheet: 4-(Bromomethyl)-3-fluorobenzonitrile.

- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- Fisher Scientific. (2025). Safety Data Sheet.

- Ossila. (n.d.). 4-Bromo-3-fluorobenzonitrile.

- Echemi. (2019). 3-(BROMOMETHYL)-4-FLUOROBENZONITRILE Safety Data Sheets.

- University of California, Santa Barbara. (n.d.). Bromine Safety Sheet.

- Combi-Blocks. (2023). Safety Data Sheet: 3-(Bromomethyl)-5-fluorobenzonitrile.

- ChemScene. (n.d.). 2-(Dibromomethyl)-4-fluorobenzonitrile.

- BLD Pharm. (n.d.). 3-(Bromomethyl)-4-fluorobenzonitrile.

- Monash University. (2022). First aid for cyanide exposure. Retrieved from Monash University Health Safety & Wellbeing.

- Centers for Disease Control and Prevention (CDC). (2024). Cyanide | Chemical Emergencies.

- ICL Group. (n.d.). Bromine Safety Handbook.

- BLD Pharm. (n.d.). 4-(Bromomethyl)-3-fluorobenzonitrile.

- Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.

- Stanford University. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford Environmental Health & Safety.

- Yale University. (n.d.). Standard Operating Procedure - Potassium or Sodium Cyanide.

- Lab Pro Inc. (n.d.). 4-(Bromomethyl)-3-fluorobenzonitrile, 1G.

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Bromomethyl-3-fluorobenzonitrile, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. monash.edu [monash.edu]

- 8. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 16. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to 4-(Dibromomethyl)-3-fluorobenzonitrile for Researchers and Drug Development Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(Dibromomethyl)-3-fluorobenzonitrile (CAS No. 1146699-62-8), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document delves into the sourcing of this critical reagent, typical purity levels, potential impurities, and the analytical methodologies required for its rigorous quality control.

Introduction: The Synthetic Utility of 4-(Dibromomethyl)-3-fluorobenzonitrile

4-(Dibromomethyl)-3-fluorobenzonitrile is a substituted aromatic compound whose value in organic synthesis is derived from its multiple reactive sites. The dibromomethyl group serves as a precursor to an aldehyde functional group through hydrolysis, or it can participate in various coupling reactions. The nitrile and fluoro substituents also offer avenues for further chemical modification, making this compound a versatile intermediate in the construction of complex molecular architectures.

Sourcing and Purity of 4-(Dibromomethyl)-3-fluorobenzonitrile

The procurement of high-quality starting materials is a cornerstone of successful research and development. This section provides a summary of known suppliers and the typical purities offered for 4-(Dibromomethyl)-3-fluorobenzonitrile.

| Supplier | CAS Number | Stated Purity | Country of Origin |

| American Custom Chemicals Corporation | 1146699-62-8 | 95.00% | USA |

| Amadis Chemical Company Limited | 1146699-62-8 | Not specified | China[1] |

| Dayang Chem (Hangzhou) Co.,Ltd. | 1146699-62-8 | Not specified | China[1] |

| Shanghai Haohong Pharmaceutical Co., Ltd. | 1146699-62-8 | Not specified | China[1] |

| GIHI CHEMICALS CO.,LIMITED | 1146699-62-8 | Not specified | China[1] |

| PT CHEM GROUP LIMITED | 1146699-62-8 | Not specified | China[1] |

| Hangzhou MolCore BioPharmatech Co.,Ltd. | 1146699-62-8 | Not specified | China[1] |

It is critical for researchers to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound. The CoA should provide details on the analytical methods used for quality control and the levels of any detected impurities.

Synthesis, Purity, and Impurity Profile

A thorough understanding of the synthetic route to 4-(Dibromomethyl)-3-fluorobenzonitrile is essential for anticipating potential impurities. The compound is typically synthesized via the radical bromination of 3-fluoro-4-methylbenzonitrile.

Synthetic Pathway

The primary route to 4-(Dibromomethyl)-3-fluorobenzonitrile involves the over-bromination of 3-fluoro-4-methylbenzonitrile. This reaction is often carried out using a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator. A Chinese patent suggests that in a standard kettle reaction for the synthesis of the monobrominated analog, the formation of the dibromo compound can be significant, with a product ratio of less than 5:1 (monobromo:dibromo).[2] This indicates that 4-(Dibromomethyl)-3-fluorobenzonitrile is a common byproduct and can be synthesized by driving the reaction with excess brominating agent.

Caption: Synthetic pathway to 4-(Dibromomethyl)-3-fluorobenzonitrile.

Potential Impurities

Based on the synthetic route, the following impurities are likely to be present in varying amounts:

-

Starting Material: Unreacted 3-fluoro-4-methylbenzonitrile.

-

Monobrominated Intermediate: 4-(Bromomethyl)-3-fluorobenzonitrile is the primary intermediate and a likely impurity if the reaction does not go to completion.

-

Over-bromination Products: Further bromination can lead to the formation of 4-(tribromomethyl)-3-fluorobenzonitrile.

-

Oxidation Byproducts: Side reactions can lead to the formation of oxidized species.[3]

-

Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as unreacted brominating agents or their byproducts, may be present.

The presence of these impurities can have a significant impact on subsequent reactions and the purity of the final product. Therefore, rigorous analytical characterization is crucial.

Analytical Methods for Quality Control

A multi-pronged analytical approach is necessary to ensure the identity, purity, and quality of 4-(Dibromomethyl)-3-fluorobenzonitrile.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 4-(Dibromomethyl)-3-fluorobenzonitrile and quantifying impurities.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for the quantitative determination of impurities. For related benzonitrile compounds, a method utilizing an octadecylsilane (C18) column with a gradient elution of a phosphoric acid aqueous solution and acetonitrile has been successfully employed.[4] This method can provide high sensitivity, accuracy, and repeatability.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and byproducts from the bromination reaction.

Caption: Recommended analytical workflow for quality control.

Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the chemical structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation. The chemical shifts and coupling constants of the aromatic protons and the proton of the dibromomethyl group, as well as the carbon signals, provide a unique fingerprint of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) stretching vibration.

Conclusion

4-(Dibromomethyl)-3-fluorobenzonitrile is a valuable and versatile intermediate for chemical synthesis. However, its utility is directly linked to its purity. Researchers and drug development professionals must be diligent in sourcing this reagent from reputable suppliers and should insist on a comprehensive Certificate of Analysis. A thorough understanding of the synthetic pathway and potential impurities, coupled with a robust analytical quality control strategy employing chromatographic and spectroscopic methods, is paramount to ensuring the success and reproducibility of research and development endeavors.

References

- Google Patents. (2021). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

Pharmaffiliates. Benzonitrile-impurities. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

- Google Patents. (2020). CN109668988B - Method for analyzing and determining 2- (dibromomethyl) -4-fluorobenzonitrile in trelagliptin succinate.

Sources

- 1. 4-(dibromomethyl)-3-fluorobenzonitrile | 1146699-62-8 [chemicalbook.com]

- 2. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 3. Buy 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7 [smolecule.com]

- 4. CN109668988B - Method for analyzing and determining 2- (dibromomethyl) -4-fluorobenzonitrile in trelagliptin succinate - Google Patents [patents.google.com]

4-(Dibromomethyl)-3-fluorobenzonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

<

Abstract

This technical guide delves into the multifaceted potential of 4-(Dibromomethyl)-3-fluorobenzonitrile as a pivotal building block in contemporary drug discovery. While direct therapeutic applications of this compound are not extensively documented, its unique structural amalgamation of a benzonitrile core, a fluorine substituent, and a reactive dibromomethyl group presents a rich platform for synthetic diversification. We will explore the strategic importance of each functional moiety, dissect potential synthetic transformations into high-value pharmacophores, and propose rationales for its application in developing novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and professionals in drug development, providing a scientifically grounded perspective on leveraging this compound's latent potential.

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. The compound 4-(Dibromomethyl)-3-fluorobenzonitrile emerges as a compelling, albeit under-explored, starting material. Its utility lies not in its intrinsic biological activity, but in its capacity as a versatile synthetic intermediate.[1] The convergence of three key functional groups—a cyano group on a phenyl ring, an ortho-fluorine atom, and a benzylic dibromomethyl group—creates a molecule ripe for strategic chemical manipulation.

This guide will provide a comprehensive analysis of how these features can be exploited to generate libraries of diverse compounds for screening against a wide array of biological targets. We will examine the established roles of each functional group in drug design and then extrapolate the potential applications of the parent molecule.

Strategic Analysis of Functional Moieties

The therapeutic potential of 4-(Dibromomethyl)-3-fluorobenzonitrile can be best understood by dissecting the contributions of its constituent parts.

The Benzonitrile Core: A Privileged Scaffold

The benzonitrile motif is a well-established pharmacophore found in numerous approved drugs.[2] Its presence can contribute to a molecule's biological activity through various mechanisms:

-

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological receptors.[3]

-

Dipolar Interactions: The strong dipole moment of the nitrile group can engage in favorable interactions within a protein's binding pocket.

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can enhance a drug candidate's pharmacokinetic profile.

-

Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups, such as a carboxylate or a nitro group, allowing for the fine-tuning of a molecule's properties.[3][4]

Benzonitrile derivatives have demonstrated a broad range of pharmacological activities, including applications as anticancer agents.[5][6] For instance, they are key components in drugs targeting various cancers like colon, liver, lung, and breast cancer.[5]

The Fluorine Substituent: A Tool for Pharmacokinetic and Pharmacodynamic Optimization

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's drug-like properties.[7][8][9] A fluorine atom at the 3-position of the benzonitrile ring can confer several advantages:

-

Enhanced Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the drug's half-life.[9][10]

-

Increased Lipophilicity: The presence of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[10][11]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing a molecule's ionization state at physiological pH and thus its absorption and distribution.[9]

-

Conformational Control: Fluorine can influence the preferred conformation of a molecule, which can lead to enhanced binding affinity for its target.[12]

-

Improved Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.[9]

The strategic placement of fluorine has been shown to significantly enhance the biological activity of various heterocyclic compounds, including those with antiviral and anti-inflammatory properties.[13][14]

The Dibromomethyl Group: A Gateway to Diverse Functionalities

The dibromomethyl group is a highly reactive and synthetically versatile handle. It serves as a precursor to a wide range of other functional groups, making it an invaluable tool for creating molecular diversity.[15][16] This group is a key reactive intermediate that opens up numerous possibilities for creating novel materials and complex organic molecules.[17] The primary transformation of the dibromomethyl group is its hydrolysis to an aldehyde, which can then be further elaborated into a vast array of pharmacologically relevant moieties. The packing patterns of compounds containing dibromomethyl groups are often dominated by bromine-bromine contacts and C-H---Br hydrogen bonds, which can play a crucial role in crystal packing.[18]

Synthetic Utility and Potential Applications in Medicinal Chemistry

The true value of 4-(Dibromomethyl)-3-fluorobenzonitrile lies in its potential to be transformed into a diverse array of drug-like molecules. The following sections outline key synthetic pathways and the potential therapeutic areas that can be explored.

Generation of Bioactive Aldehydes and Their Derivatives

The most straightforward and powerful transformation of the dibromomethyl group is its conversion to an aldehyde. This can be readily achieved through various hydrolysis methods. The resulting 4-formyl-3-fluorobenzonitrile is a valuable intermediate for a multitude of subsequent reactions.

Caption: Synthetic pathways from 4-(Dibromomethyl)-3-fluorobenzonitrile to various functional groups via an aldehyde intermediate.

Experimental Protocol: Hydrolysis of 4-(Dibromomethyl)-3-fluorobenzonitrile to 4-Formyl-3-fluorobenzonitrile

-

Dissolution: Dissolve 4-(Dibromomethyl)-3-fluorobenzonitrile in a suitable organic solvent such as acetone or tetrahydrofuran.

-

Addition of Silver Nitrate: To the solution, add an aqueous solution of silver nitrate.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated silver bromide.

-

Extraction: Extract the filtrate with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The resulting aldehyde can then be used in a variety of well-established organic reactions to generate diverse molecular scaffolds:

-

Reductive Amination: To introduce amine functionalities, which are prevalent in many drug classes.

-

Wittig Reaction: To form alkenes, which can act as linkers or be part of a larger ring system.

-

Condensation Reactions: With hydrazines, hydroxylamines, or other nucleophiles to form a wide range of heterocyclic structures such as hydrazones and oximes.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the cornerstone of medicinal chemistry. The aldehyde derived from 4-(Dibromomethyl)-3-fluorobenzonitrile is a versatile precursor for the synthesis of various heterocycles. For instance, it can be used to construct pyrazole rings, which are present in a number of clinically relevant drugs.[19]

Caption: Proposed synthetic route to fluorinated pyrazolyl-benzonitrile derivatives.

These fluorinated heterocyclic derivatives could be screened for a variety of biological activities, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme.

-

GPCR Modulation: G-protein coupled receptors are a major class of drug targets, and heterocyclic ligands are known to modulate their activity.

-

Antimicrobial and Antiviral Agents: Fluorinated heterocycles have shown promise as potent antimicrobial and antiviral drugs.[13]

Bioisosteric Replacements and Analogue Synthesis

The nitrile group itself can be a target for modification. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for diversification. Additionally, the entire 4-(dibromomethyl)-3-fluorobenzonitrile scaffold can be used to synthesize analogues of known drugs where the introduction of the fluoro and cyano groups may lead to improved properties. The trifluoromethyl group is a known bioisosteric replacement for the aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[20][21] Similarly, the functional groups on the subject molecule can be considered for bioisosteric replacement strategies.

Potential Therapeutic Targets and Disease Areas

Given the versatility of the 4-(Dibromomethyl)-3-fluorobenzonitrile scaffold, the resulting compound libraries could be screened against a wide range of therapeutic targets.

| Potential Therapeutic Area | Rationale | Key Molecular Scaffolds |

| Oncology | Benzonitrile-containing compounds have shown antitumor activity. Fluorine substitution can enhance potency and pharmacokinetics.[5] | Pyrazoles, Triazoles, Imidazoles |

| Infectious Diseases | Fluorinated heterocycles are known to possess potent antibacterial and antiviral properties.[13] | Quinolones, Azoles |

| Neurological Disorders | The ability of fluorine to increase blood-brain barrier permeability makes this scaffold attractive for CNS drug discovery.[10] | Amines, Amides |

| Inflammatory Diseases | Many anti-inflammatory drugs are based on heterocyclic scaffolds. | Indoles, Pyridines |

Conclusion and Future Perspectives

4-(Dibromomethyl)-3-fluorobenzonitrile represents a largely untapped resource for medicinal chemists. Its unique combination of a privileged benzonitrile core, a strategically placed fluorine atom, and a highly versatile dibromomethyl group makes it an ideal starting point for the synthesis of diverse and novel compound libraries. The synthetic pathways outlined in this guide provide a roadmap for unlocking the potential of this molecule. Future research should focus on the systematic exploration of these pathways to generate compounds for high-throughput screening against a variety of disease targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of therapeutic agents.

References

-

Autech Industry Co., Limited. (2026, January 24). High-Purity 4-(Bromomethyl)-3-fluorobenzonitrile: Your Key to Advanced Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

- Grabarczyk, D., et al. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C-Br...Br interactions.

- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65–133.

- Kulkarni, P. M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5676–5689.

-

ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

- Al-Ostoot, F. H., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry, 13(20), 1839–1865.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5801.

- National Center for Biotechnology Information. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5676–5689.

-

CECRI, Karaikudi. (n.d.). Electrochemical Method for the Preparation of Dibromomethyl, Bis(bromomethyl), and Bis(dibromomethyl) Arenes. Retrieved from [Link]

- ACS Publications. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(4), 641–651.

- ACS Publications. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.

-

ResearchGate. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

- Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 2(1).

-

ResearchGate. (2025). Dearomative Dichloromethylation of Chromium-Bound Arenes and Formal Arene C–H Dichloromethylation. Retrieved from [Link]

-

Research Communities. (2024, June 25). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

-

Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

-

Loughborough University Research Repository. (n.d.). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1–1.

- Royal Society of Chemistry. (n.d.). Access to arynes from arenes via net dehydrogenation: scope, synthetic applications and mechanistic analysis. Chemical Science.

-

Anbar Journal of Agricultural Sciences. (2025). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

-

ResearchGate. (2025). Chapter 32. The use of bioisosteric groups in lead optimization. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Synthesis of polysubstituted arenes through organocatalytic benzannulation. Organic & Biomolecular Chemistry, 16(35), 6434–6446.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 329.

- National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4746.

- National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359–8379.

-

Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. benthamscience.com [benthamscience.com]

- 5. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 6. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. krc.cecri.res.in [krc.cecri.res.in]

- 17. chemimpex.com [chemimpex.com]

- 18. Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C-Br...Br interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Precursor: Application Notes for 4-(Dibromomethyl)-3-fluorobenzonitrile in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrile groups into heterocyclic scaffolds is a proven methodology for enhancing pharmacological properties. The title compound, 4-(Dibromomethyl)-3-fluorobenzonitrile, emerges as a highly versatile, albeit specialized, building block for the synthesis of a diverse array of fluorinated heterocycles. Its unique trifunctional nature—comprising a reactive dibromomethyl group, a directing fluorine atom, and a versatile cyano moiety—offers a powerful platform for the construction of novel molecular architectures.

This technical guide provides an in-depth exploration of the synthetic utility of 4-(Dibromomethyl)-3-fluorobenzonitrile as a precursor to valuable heterocyclic systems, including thiazoles, oxazoles, and imidazoles. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its preparation and subsequent transformations.

I. Synthesis of the Precursor: 4-(Dibromomethyl)-3-fluorobenzonitrile

The preparation of 4-(Dibromomethyl)-3-fluorobenzonitrile can be efficiently achieved via a free-radical bromination of the readily available starting material, 3-fluoro-4-methylbenzonitrile. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Mechanistic Insight

The reaction proceeds through a classical free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates initial radicals upon heating or UV irradiation. These radicals abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical then selectively abstracts a benzylic hydrogen from the methyl group of 3-fluoro-4-methylbenzonitrile, forming a resonance-stabilized benzylic radical. This selectivity is a key feature of benzylic brominations. The benzylic radical then reacts with a molecule of NBS to yield the monobrominated product and a succinimidyl radical, which continues the chain. The formation of the dibrominated product is achieved by using a stoichiometric excess of the brominating agent.

Caption: Workflow for the Synthesis of 4-(Dibromomethyl)-3-fluorobenzonitrile.

Detailed Protocol: Synthesis of 4-(Dibromomethyl)-3-fluorobenzonitrile

Materials:

-

3-Fluoro-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methylbenzonitrile (1.0 eq).

-

Add carbon tetrachloride to dissolve the starting material.

-

Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp (a standard 254 nm lamp is suitable).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford 4-(Dibromomethyl)-3-fluorobenzonitrile as a crystalline solid.

II. Application in the Synthesis of 2-Amino-4-arylthiazoles

The dibromomethyl group of 4-(Dibromomethyl)-3-fluorobenzonitrile can serve as a key electrophilic component in the renowned Hantzsch thiazole synthesis.[1][2] In this one-pot reaction, the gem-dibromide reacts with a thiourea to construct the thiazole ring.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on one of the benzylic carbons of the dibromomethyl group, displacing a bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the remaining bromomethyl carbon. Subsequent elimination of HBr and tautomerization leads to the formation of the aromatic 2-aminothiazole ring.

Caption: Synthesis of 2-Amino-4-arylthiazoles.

Detailed Protocol: Synthesis of 2-Amino-4-(2-fluoro-4-cyanophenyl)thiazole

Materials:

-

4-(Dibromomethyl)-3-fluorobenzonitrile

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve 4-(Dibromomethyl)-3-fluorobenzonitrile (1.0 eq) in ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2-Amino-4-(2-fluoro-4-cyanophenyl)thiazole.

III. Application in the Synthesis of 2,5-Disubstituted Oxazoles

4-(Dibromomethyl)-3-fluorobenzonitrile can be readily converted into its corresponding aldehyde, 4-formyl-3-fluorobenzonitrile, which is a versatile intermediate for the synthesis of 2,5-disubstituted oxazoles.[3][4]

Conversion to Aldehyde

The conversion of the dibromomethyl group to an aldehyde can be achieved under various conditions, including hydrolysis with silver nitrate in aqueous ethanol or oxidation with reagents like sodium nitrate.[5][6]

Oxazole Formation

The resulting 4-formyl-3-fluorobenzonitrile can then be used in several classical oxazole syntheses, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone intermediate. A more direct route involves the reaction of the aldehyde with an α-amino acid derivative.

Caption: Workflow for 2,5-Disubstituted Oxazole Synthesis.

Detailed Protocol: Two-Step Synthesis of a 2,5-Disubstituted Oxazole

Step A: Synthesis of 4-Formyl-3-fluorobenzonitrile

Materials:

-

4-(Dibromomethyl)-3-fluorobenzonitrile

-

Silver nitrate

-

Aqueous ethanol

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 4-(Dibromomethyl)-3-fluorobenzonitrile (1.0 eq) in a mixture of ethanol and water.

-

Add silver nitrate (2.2 eq) to the solution.

-

Heat the mixture to reflux for 2-3 hours. A precipitate of silver bromide will form.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the silver bromide.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica gel.

Step B: Synthesis of the Oxazole

Materials:

-

4-Formyl-3-fluorobenzonitrile

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate

-

Methanol

Procedure:

-

To a solution of 4-formyl-3-fluorobenzonitrile (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).

-

Cool the mixture in an ice bath and add potassium carbonate (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Once complete, add water to the reaction mixture and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 5-(2-fluoro-4-cyanophenyl)oxazole.

IV. Application in the Synthesis of Substituted Imidazoles

Similar to oxazole synthesis, the aldehyde derivative, 4-formyl-3-fluorobenzonitrile, is a key starting material for the construction of substituted imidazoles. A common method involves the condensation of the aldehyde with an amine and a 1,2-dicarbonyl compound.[7]

Mechanistic Considerations

In a typical three-component reaction, the aldehyde first condenses with ammonia (often from ammonium acetate) to form an imine. This imine then reacts with a 1,2-dicarbonyl compound (like benzil) and another equivalent of ammonia in a series of condensation and cyclization steps to form the highly substituted imidazole ring.

Caption: Synthesis of Trisubstituted Imidazoles.

Detailed Protocol: Synthesis of a Trisubstituted Imidazole

Materials:

-

4-Formyl-3-fluorobenzonitrile

-

Benzil

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine 4-formyl-3-fluorobenzonitrile (1.0 eq), benzil (1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with aqueous ammonia, which will cause the product to precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure 2-(2-fluoro-4-cyanophenyl)-4,5-diphenyl-1H-imidazole.

V. Comparative Data and Summary

| Heterocycle | Key Reagents | Reaction Type | Advantages |

| 2-Amino-4-arylthiazole | Thiourea | Hantzsch Synthesis | One-pot, good yields, readily available reagents. |

| 2,5-Disubstituted Oxazole | TosMIC (after conversion to aldehyde) | Van Leusen Reaction | Mild conditions, good functional group tolerance. |

| Trisubstituted Imidazole | Benzil, Ammonium Acetate (after conversion to aldehyde) | Radziszewski Reaction | One-pot, multicomponent, high atom economy. |

VI. Conclusion

4-(Dibromomethyl)-3-fluorobenzonitrile is a potent and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. Its strategic design allows for the efficient construction of fluorinated thiazoles, oxazoles, and imidazoles through well-established synthetic methodologies. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block and to generate novel molecular entities for drug discovery and development programs. The ability to introduce the 2-fluoro-4-cyanophenyl moiety into these privileged scaffolds opens up new avenues for probing structure-activity relationships and optimizing pharmacokinetic profiles.

References

-

Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing). Available at: [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC - NIH. Available at: [Link]

-

Synthesis of imidazoles from amidines. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

A Direct Synthesis of Oxazoles from Aldehydes - ResearchGate. Available at: [Link]

-

Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Available at: [Link]

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]

-

Chapter 3 Worked Problem 1 - Oregon State University. Available at: [Link]

-

3-Fluorobenzonitrile | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Publishing. Available at: [Link]

-

Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Available at: [Link]

-

Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation | Organic Letters - ACS Publications. Available at: [Link]

-

One-step green conversion of benzyl bromide to aldehydes on NaOH-modified g-C3N4 with dioxygen under LED visible light - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene | Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available at: [Link]

-

Full article: Direct and Selective Conversion of Benzyl Bromides to Benzaldehydes with Aqueous H2O2 Without Catalyst - Taylor & Francis. Available at: [Link]

-

Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water' - ResearchGate. Available at: [Link]

-

(PDF) One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation - ResearchGate. Available at: [Link]

-

Molbank | Topical Collection : Heterocycle Reactions - MDPI. Available at: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis - Organic Chemistry Portal. Available at: [Link]

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Available at: [Link]

-

Synthesis of Imidazoles - Baran Lab. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]

-

One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Available at: [Link]

-

One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis - JournalsPub. Available at: [Link]

-

Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Available at: [Link]

-

Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]

-

Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Publishing. Available at: [Link]

-

Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant - American Chemical Society. Available at: [Link]

-

Synthesis of 2-aminothiazole derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Oxazole - Wikipedia. Available at: [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]

-

Research on the synthesis of 4-fluorobenzonitrile - ResearchGate. Available at: [Link]

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. Available at: [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. baranlab.org [baranlab.org]

Application Notes & Protocols: Leveraging 4-(Dibromomethyl)-3-fluorobenzonitrile in the Synthesis of Key Pharmaceutical Intermediates

Abstract

This technical guide provides an in-depth exploration of 4-(Dibromomethyl)-3-fluorobenzonitrile, a pivotal but often transient intermediate in pharmaceutical synthesis. We will elucidate its role as a stable and manageable precursor to 4-formyl-3-fluorobenzonitrile, a critical building block for numerous active pharmaceutical ingredients (APIs). This document offers detailed, field-proven protocols for the synthesis of 4-(Dibromomethyl)-3-fluorobenzonitrile via radical bromination and its subsequent, high-yield conversion to the corresponding aldehyde. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Masked Aldehydes

In the landscape of medicinal chemistry, fluorinated benzonitriles are indispensable structural motifs found in a wide array of therapeutic agents.[1] The aldehyde functionality, in particular, serves as a versatile handle for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic rings. However, aromatic aldehydes can be prone to oxidation and other side reactions, complicating their synthesis, purification, and storage.

4-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1146699-62-8) emerges as a strategic solution to this challenge.[2] By serving as a stable, crystalline precursor—a "masked aldehyde"—it allows for the indirect introduction of a formyl group onto the 3-fluoro-benzonitrile scaffold at the desired stage of a synthetic sequence. The gem-dibromomethyl group is readily and cleanly hydrolyzed to an aldehyde under specific conditions, a transformation that is often more efficient and higher-yielding than direct formylation methods.[3][4] This application note details the synthesis of this key intermediate and its primary application in the generation of 4-formyl-3-fluorobenzonitrile.

Synthesis of 4-(Dibromomethyl)-3-fluorobenzonitrile: A Protocol Grounded in Radical Chemistry

The synthesis of 4-(Dibromomethyl)-3-fluorobenzonitrile is achieved through a free-radical bromination of the benzylic position of 3-fluoro-4-methylbenzonitrile. This method is analogous to the well-established Wohl-Ziegler bromination.[5] The choice of N-Bromosuccinimide (NBS) as the bromine source is critical, as it maintains a low, steady concentration of bromine radicals, thereby minimizing unwanted aromatic bromination.[5]

Mechanistic Rationale

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, at elevated temperatures. The resulting radical abstracts a hydrogen atom from the benzylic methyl group of the starting material, generating a resonance-stabilized benzyl radical. This radical then reacts with NBS to form the monobrominated product and a succinimidyl radical, which continues the chain reaction. To achieve dibromination, a stoichiometric excess of NBS is required to allow for a second bromination event to occur on the newly formed 4-(bromomethyl)-3-fluorobenzonitrile.[5][6]

Caption: Free-radical mechanism for the synthesis of 4-(Dibromomethyl)-3-fluorobenzonitrile.

Detailed Experimental Protocol

Materials:

-

3-Fluoro-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-fluoro-4-methylbenzonitrile (1.0 eq).

-

Reagent Addition: Add carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material and the monobrominated intermediate. The reaction typically takes 4-8 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, often a solid, can be purified by recrystallization from a hexanes/ethyl acetate mixture to yield 4-(Dibromomethyl)-3-fluorobenzonitrile as a white to off-white solid.[5]

Self-Validation and Causality:

-

Stoichiometry of NBS: Using slightly more than 2.0 equivalents of NBS is crucial to drive the reaction towards the dibrominated product. Insufficient NBS will result in a mixture containing significant amounts of the monobrominated species.

-

Solvent Choice: CCl₄ is a classic solvent for these reactions due to its inertness and ability to facilitate radical chain reactions. Other solvents like chlorobenzene can also be used.[5]

-

Initiator: AIBN is a reliable radical initiator with a predictable decomposition rate at the reflux temperature of CCl₄.

-

Inert Atmosphere: A nitrogen atmosphere is necessary to prevent oxygen from interfering with the radical chain process.

| Parameter | Recommended Value | Rationale |

| Starting Material | 3-Fluoro-4-methylbenzonitrile | Commercially available precursor. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, controlled concentration of bromine radicals. |

| Stoichiometry of NBS | 2.2 equivalents | Ensures complete conversion to the dibrominated product. |

| Radical Initiator | AIBN (0.05 eq) | Efficiently initiates the radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that facilitates the radical process. |

| Temperature | Reflux (~77°C) | Optimal for AIBN decomposition and reaction kinetics. |

| Purification | Recrystallization | Effectively removes impurities and byproducts.[5] |

Application: Conversion to 4-Formyl-3-fluorobenzonitrile

The primary utility of 4-(Dibromomethyl)-3-fluorobenzonitrile is its role as a precursor to 4-formyl-3-fluorobenzonitrile. The hydrolysis of the gem-dibromide to an aldehyde is a robust and high-yielding transformation.[3] This method avoids the often harsh conditions or expensive reagents associated with direct formylation of aromatic rings.

Mechanistic Rationale

The conversion of gem-dibromides to aldehydes can proceed through several pathways. A common and effective method involves nucleophilic substitution followed by hydrolysis. For instance, refluxing the dibromide in pyridine leads to the formation of a bis-pyridinium salt intermediate. This intermediate is then readily hydrolyzed by water to the corresponding aldehyde.[4]

Caption: General pathway for the hydrolysis of a gem-dibromide to an aldehyde.

Detailed Experimental Protocol

Materials:

-

4-(Dibromomethyl)-3-fluorobenzonitrile

-

Pyridine

-

Water

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(Dibromomethyl)-3-fluorobenzonitrile (1.0 eq) in pyridine.

-

Hydrolysis: Add water (5-10 equivalents) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 2M hydrochloric acid and ethyl acetate. Shake well to extract the product into the organic layer.

-

Extraction and Washing: Separate the layers and extract the aqueous layer again with ethyl acetate. Combine the organic extracts and wash them sequentially with 2M HCl (to remove pyridine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-